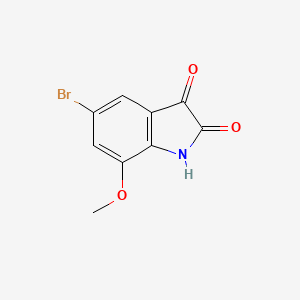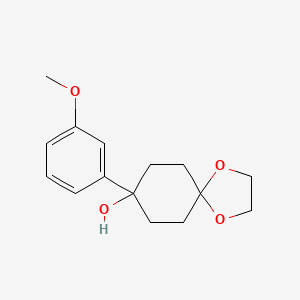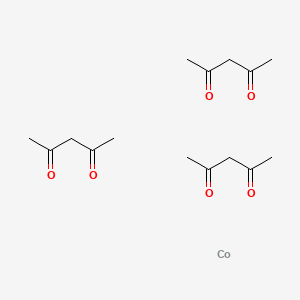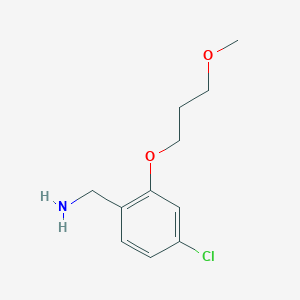![molecular formula C9H13ClO3 B8568563 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride: is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.5]decane+SOCl2→1,4-Dioxa-spiro[4.5]decane-6-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-6-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with this compound under mild conditions to form corresponding amides or esters.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparación Con Compuestos Similares
- 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
Comparison: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles. Similarly, 1,4-Dioxa-8-azaspiro[4.5]decane contains a nitrogen atom, altering its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H13ClO3 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.5]decane-6-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO3/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2 |
Clave InChI |
QBIZTTMNPOFAFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)C(=O)Cl)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)
![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)

![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)


![1-[(4-chloro-6-methoxyquinolin-7-yloxy)methyl]-N-benzyloxycarbonyl-1-aminocyclopropane](/img/structure/B8568550.png)


![3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8568566.png)

